N-(Cyclopropylmethyl)-benzylamine hydrochloride is classified as an aromatic amine due to the presence of a benzyl group attached to a nitrogen atom. It falls under the category of cyclopropylmethylamines, which are known for their diverse biological activities. This compound has been studied for its potential as a ligand for various receptors, including histamine receptors and serotonin receptors, which are implicated in several neurological and psychiatric disorders .
The synthesis of N-(Cyclopropylmethyl)-benzylamine hydrochloride can be achieved through several methods. A common approach involves the reductive amination of cyclopropylmethyl aldehyde with benzylamine. The general reaction can be summarized as follows:
The synthesis can be outlined in the following steps:
N-(Cyclopropylmethyl)-benzylamine hydrochloride has a complex molecular structure characterized by a cyclopropyl group, a benzyl group, and an amine functional group. The molecular formula is , which indicates the presence of 12 carbon atoms, 16 hydrogen atoms, one nitrogen atom, and one chlorine atom (from the hydrochloride salt).
The compound's three-dimensional conformation can significantly affect its interaction with biological receptors .
N-(Cyclopropylmethyl)-benzylamine hydrochloride can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound's structure to optimize its pharmacological properties.
The mechanism of action of N-(Cyclopropylmethyl)-benzylamine hydrochloride is primarily linked to its role as a ligand for specific receptors in the central nervous system. It has been shown to interact with:
The precise mechanism involves binding affinity and selectivity towards these receptors, which can lead to downstream effects on neurotransmission and behavior.
These properties are critical for formulation development in pharmaceutical applications .
N-(Cyclopropylmethyl)-benzylamine hydrochloride has several scientific applications:
The cyclopropylmethyl-benzylamine scaffold enables strategic positioning of aromatic and aliphatic moieties to achieve 5-HT₂C receptor selectivity. Modifications to the benzyl ring (e.g., 4-methoxy substitution) and linker length optimize interactions within the 5-HT₂C orthosteric pocket. Crucially, this scaffold stabilizes receptor conformations favoring Gq protein activation over β-arrestin recruitment. Affinity mass spectrometry screening of natural product analogs identified compounds like aporphine 1857—structurally related to cyclopropylmethyl-benzylamine derivatives—exhibiting 5-HT₂C EC₅₀ values of 28 nM with >100-fold selectivity over 5-HT₂A/2B receptors. These ligands induce Gq-mediated inositol phosphate accumulation while minimizing β-arrestin-2 recruitment, establishing a basis for Gq bias [3].
Table 1: Pharmacological Profile of a Representative 5-HT₂C-Selective Agonist
Parameter | Value |
---|---|
5-HT₂C Binding Kᵢ | 28 nM |
5-HT₂A/2B Selectivity | >100-fold |
Gq EC₅₀ (IP₃ Accumulation) | 42 nM |
β-Arrestin Recruitment | Minimal (Emax <15% relative to serotonin) |
In Vivo Efficacy | Suppressed food intake comparable to lorcaserin |
Molecular dynamics simulations reveal that cyclopropylmethyl-benzylamine derivatives engage transmembrane residue clusters (e.g., W6.48, D3.32) critical for Gq coupling. The rigid cyclopropyl group restricts rotational freedom, preventing conformational shifts required for β-arrestin binding. This geometric constraint reduces receptor internalization by >70% compared to unbiased agonists. Mutagenesis studies confirm that replacing residues in helix 5 (e.g., S5.43A) abolishes Gq bias but preserves β-arrestin recruitment, highlighting the structural basis for signaling divergence [3].
Avoiding 5-HT₂B activation—linked to cardiotoxicity—requires steric occlusion of the ligand's benzyl group from the 5-HT₂B extracellular loop 2 (ECL2). Substituents larger than fluoro at the benzyl para-position reduce 5-HT₂B binding by >50%. Additionally, N-cyclopropylmethyl branching prevents deep insertion into the 5-HT₂B hydrophobic pocket, lowering affinity (Kᵢ >1 µM). These features ensure >200-fold selectivity for 5-HT₂C over 5-HT₂B receptors [3].
The cyclopropylmethyl-benzylamine moiety serves as a versatile "address" domain in bitopic dopamine ligands. When linked to dopamine-mimetic "message" pharmacophores (e.g., 6,7-dihydroxy-tetralin), it binds D3 receptor (D3R) allosteric sites. For instance, analogs like NAN exhibit D3R Kᵢ = 0.55 nM with 160-fold selectivity over D2R. This selectivity arises from enhanced interactions with D3R-specific residues (e.g., E90 in ECL1) via the benzylamine aromatic ring [5].
The cyclopropylmethyl spacer's orientation (trans vs. cis) dictates allosteric effects. Trans-configured derivatives stabilize D3R conformations that enhance orthosteric antagonist affinity by 5-fold (e.g., for raclopride). Conversely, cis-isomers show neutral cooperativity. This modulation is distance-dependent: optimal activity requires 6–8-atom linkers between the benzylamine and message moiety. Shorter linkers (<4 atoms) impede allosteric engagement [5].
Table 2: Dopamine Receptor Binding of Cyclopropylmethyl-Benzylamine Bitopic Ligands
Compound | D3R Kᵢ (nM) | D2R Kᵢ (nM) | D3R:D2R Selectivity | Functional Outcome |
---|---|---|---|---|
NAN | 0.55 | 88 | 160-fold | Antagonism |
INTA | 0.29 | 1.54 | 5.3-fold | Partial agonism |
6α-NTA analog | 0.70 | 32 | 46-fold | Agonism |
N-Alkylation of the cyclopropylmethylamine nitrogen converts agonists to antagonists. Tertiary amines with branched chains (e.g., isopropyl) increase D3R antagonism potency (IC₅₀ = 3.2 nM) by 30-fold versus primary amines. This is attributed to ionic interaction reinforcement with D3R D110³‧³². Benzyl ring meta-substitution (e.g., Cl) further boosts D3R affinity 8-fold by filling a hydrophobic subpocket [5].
Phenolic groups in morphinans (e.g., morphine) undergo rapid glucuronidation, limiting oral bioavailability. Cyclopropylmethyl-benzylamine substitution at C3 replaces the phenol while maintaining µ/κ-opioid receptor affinity. For example, p-methoxyphenylaminocyclorphan exhibits µKᵢ = 0.026 nM and κKᵢ = 0.03 nM—surpassing parent compounds. The benzylamine acts as a bioisostere, forming hydrogen bonds with K233⁵‧³⁹ and D128³‧³² in µ-opioid receptors (MOR) [2] [6].
Para-substitutions on the benzyl ring critically modulate affinity:
Bivalent ligands with cyclopropylmethyl-benzylamine spacers between morphinan pharmacophores show synergistic affinity (Kᵢ <50 pM) due to simultaneous orthosteric/allosteric engagement [2] [5].
Replacing phenolic groups with benzylamine reduces first-pass glucuronidation, increasing oral bioavailability 3-4 fold. Cyclopropylmethyl groups further resist CYP3A4 oxidation due to strained ring rigidity, lowering hepatic intrinsic clearance (Clᵢₙₜ <10 mL/min/kg). This shifts elimination from flow-limited (high extraction) to capacity-limited (low extraction), reducing interpatient variability. In vitro hepatocyte models confirm 80% parent compound remaining after 1 hr versus <20% for phenolic analogs [2] [7] [8].
Table 3: Metabolic Stability of Phenolic vs. Benzylamine-Modified Opioids
Compound | Hepatic Extraction Ratio | CYP3A4 t₁/₂ (min) | Oral Bioavailability (%) |
---|---|---|---|
Morphine | 0.65 (High) | 22 | 25 |
Phenylaminocyclorphan | 0.21 (Low) | 138 | 82 |
p-Iodo-benzylmorphinan | 0.18 (Low) | >180 | 79 |
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3